N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-13-9-10-16(20-19(22)17-8-5-11-23-17)15(12-13)18(21)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKBLSNOFGKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzoyl-substituted aniline and thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease. The compound’s structure allows it to interact with the peptide and inhibit its aggregation, thereby providing neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Thiophene-2-Carboxamide Derivatives
The following table summarizes key structural and functional differences between N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide and related compounds:
Structural and Functional Analysis
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds like N-(4-chlorophenyl)thiophene-2-carboxamide (Cl substituent) and trifluoromethyl derivatives (e.g., ) exhibit increased metabolic stability and antibacterial activity due to reduced electron density at the carboxamide bond .
- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., ) show reduced bioactivity but improved solubility, highlighting a trade-off between lipophilicity and pharmacokinetics.
- Hybrid Heterocycles : Thiomorpholine-pyrimidine hybrids (e.g., ) demonstrate enhanced binding to kinase targets, suggesting the target compound’s benzoyl group may similarly modulate target affinity.
Biological Activities :
- Antimicrobial : Nitrothiophene carboxamides (e.g., ) with nitro groups exhibit narrow-spectrum antibacterial activity, likely via inhibition of bacterial efflux pumps.
- Anticancer : Piperidinylmethyl-substituted benzo[b]thiophene carboxamides (e.g., ) show potent in vitro cytotoxicity, attributed to improved cellular uptake and interaction with tubulin or kinases.
Synthesis and Purity :
Research Findings and Implications
Target Compound’s Unique Features :
The 2-benzoyl-4-methylphenyl substituent in the target compound distinguishes it from simpler analogs. The benzoyl group may introduce π-π stacking interactions with biological targets, while the methyl group could reduce oxidative metabolism. These features position it as a candidate for oncology or antimicrobial applications, though empirical validation is needed.Contradictions and Limitations :
- Purity discrepancies (e.g., 42% vs. 99% in ) underscore the impact of reaction conditions (e.g., solvent, catalyst) on synthetic efficiency.
- Substituent positioning (e.g., 2-benzoyl vs. 4-methoxy) critically affects bioactivity, necessitating structure-activity relationship (SAR) studies for optimization.
Biological Activity
N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity based on various studies, including synthesis methods, mechanisms of action, and case studies showcasing its efficacy against different biological targets.
Overview of Biological Activity
The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may exert its effects through several mechanisms, including:
- Inhibition of cell proliferation : The compound has shown the ability to inhibit the growth of cancer cells by interfering with cell cycle progression.
- Antimicrobial effects : It has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
The mechanism of action for this compound involves interactions with specific molecular targets. These interactions may include:
- Binding to enzymes or receptors that regulate cell growth and apoptosis.
- Modulation of signaling pathways associated with inflammation and cancer progression.
Synthesis and Structural Features
The synthesis of this compound can be approached through various methodologies, often involving the reaction of thiophene derivatives with benzoyl and carboxamide moieties. The molecular structure features a thiophene ring, which contributes to its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains a benzoyl moiety and thiophene core | Anticancer and antimicrobial activities observed |
| OSI-390 | Thiophene derivative used as an anticancer drug | Effective against specific cancer cell lines |
| Nitro thiophene derivatives | Enhanced reactivity due to nitro group | Strong antimicrobial properties |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Comparative Studies :
Q & A
Q. What are the optimal synthetic routes for N-(2-benzoyl-4-methylphenyl)thiophene-2-carboxamide?
The compound can be synthesized via nucleophilic acyl substitution using equimolar quantities of thiophene-2-carbonyl chloride and substituted aniline derivatives (e.g., 2-benzoyl-4-methylaniline) in acetonitrile under reflux (1 hour). Solvent evaporation yields crystalline products, as demonstrated in analogous syntheses of N-(2-nitrophenyl)thiophene-2-carboxamide . For reproducibility, ensure stoichiometric precision and inert reaction conditions to minimize side reactions.
Q. What characterization techniques are essential for confirming the compound’s structure?
Full characterization requires:
- NMR spectroscopy to confirm amide bond formation and aromatic substitution patterns.
- IR spectroscopy to identify carbonyl stretching (~1650–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and supramolecular interactions (e.g., dihedral angles between aromatic rings) .
- Microanalysis (for new compounds) to validate elemental composition .
Q. How can researchers ensure reproducibility in crystallization?
Use slow solvent evaporation in acetonitrile or ethanol, as rapid crystallization may yield polymorphic impurities. For N-(2-nitrophenyl) analogs, solvent choice directly influenced crystal quality, with acetonitrile producing well-defined monoclinic crystals suitable for X-ray studies .
Advanced Research Questions
Q. How do dihedral angles between aromatic rings influence supramolecular interactions?
Dihedral angles between the benzoyl and thiophene rings (e.g., 13.53° and 8.50° in analogous structures) dictate packing via weak C–H⋯O/S interactions. These angles are resolved using SHELX refinement software, which models non-classical hydrogen bonds and π-stacking . Such interactions impact solubility and stability, critical for formulation studies .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?
- Systematic SAR : Introduce substituents (e.g., halogens, methyl groups) to the benzoyl or thiophene moieties and evaluate changes in bioactivity. For example, fluorination at the 4-position of the phenyl ring enhanced antifungal activity in related carboxamides .
- Molecular docking : Use software like AutoDock to simulate binding to targets (e.g., succinate dehydrogenase in antifungal studies). Compound 3m (a fluorinated analog) showed strong hydrogen bonding with SDH, correlating with its EC₅₀ of 9.9 mg/L against Botrytis cinerea .
Q. How do data contradictions in crystallographic studies arise, and how should they be addressed?
Discrepancies in bond lengths or angles (e.g., C–S distances in thiophene vs. furan analogs) may stem from resolution limits or thermal motion artifacts. Validate findings by:
- Cross-referencing with high-resolution datasets (≤0.8 Å).
- Using multiple refinement programs (SHELXL vs. OLEX2) to confirm metrics .
- Reporting Ueq values for displacement parameters to assess positional uncertainty .
Q. What strategies optimize experimental phasing for X-ray diffraction?
- SHELX pipelines : SHELXC/D/E enables rapid phasing for small molecules, leveraging intrinsic heavy atoms (e.g., bromine substituents) or selenium derivatives .
- Twinned data refinement : For macromolecular applications, SHELXPRO interfaces with density modification tools to resolve twinned crystals .
Methodological Considerations
Q. How should researchers design control experiments for bioactivity assays?
Include:
- Positive controls (e.g., thifluzamide for antifungal assays) to benchmark activity .
- Solvent controls (DMSO/ethanol) to isolate compound-specific effects.
- Dose-response curves (IC₅₀/EC₅₀) to quantify potency across ≥3 replicates.
Q. What are best practices for resolving conflicting spectral data?
- NMR : Compare coupling constants (e.g., JHH for aromatic protons) with DFT-calculated values.
- Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns from impurities .
- Cross-validate with alternative techniques (e.g., IR for functional groups) .
Tables
Table 1. Key Crystallographic Parameters for N-(2-Nitrophenyl)thiophene-2-carboxamide
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Dihedral angle (A/B) | 13.53°/8.50° |
| R factor | 0.047 |
| Data-to-parameter ratio | 16.2 |
Table 2. SAR Insights from Thiophene Carboxamide Derivatives
| Substituent | Bioactivity (EC₅₀) | Key Interaction |
|---|---|---|
| 4-Fluorophenyl | 9.9 mg/L (Antifungal) | H-bond with SDH His272 |
| 2,4-Dichlorobenzyl | Cytostatic effect | Hydrophobic pocket binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
